molecular formula C8H18ClNO B2394414 4-(Propan-2-yl)piperidin-4-ol hydrochloride CAS No. 1246632-62-1

4-(Propan-2-yl)piperidin-4-ol hydrochloride

Cat. No.: B2394414
CAS No.: 1246632-62-1
M. Wt: 179.69
InChI Key: BEHSWFMJUVKFGO-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)piperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)piperidin-4-ol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)piperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Isopropyl halides, nucleophiles, and bases.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Various piperidine derivatives.

    Substitution: Substituted piperidine compounds.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing their activity and modulating biological responses . The exact mechanism depends on the specific application and the target receptor or enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Propan-2-yl)piperidin-4-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-(Propan-2-yl)piperidin-4-ol hydrochloride, also known as a piperidine derivative, has garnered attention in the pharmaceutical and biochemical research fields due to its diverse biological activities. This compound's structure, featuring a piperidine ring with an isopropyl group and a hydroxyl group, suggests potential interactions with various biological targets, including neurotransmitter receptors and enzymes.

The molecular formula for this compound is C₈H₁₈ClN₃O. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile compound in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Neurotransmitter Modulation : It acts as an antagonist at histamine H3 receptors, which are involved in regulating neurotransmitter release in the central nervous system (CNS) . This modulation can potentially aid in treating neurological disorders characterized by neurotransmitter imbalances.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine compounds show antimicrobial activity, indicating that this compound may possess similar properties .

The mechanism of action for this compound primarily involves its interaction with specific receptors and enzymes:

  • Histamine H3 Receptor Antagonism : By blocking H3 receptors, the compound may enhance the release of histamine and other neurotransmitters, potentially improving cognitive function and alleviating symptoms of certain CNS disorders .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to various biological effects. This inhibition can alter the metabolism of other drugs or endogenous compounds .

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
H3 Receptor AntagonismEnhances neurotransmitter release; potential applications in CNS disorders
AntimicrobialExhibits activity against various microbial strains
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

  • Neuropharmacological Study : A study investigating the effects of H3 receptor antagonists demonstrated that compounds similar to this compound significantly improved cognitive performance in animal models. These findings support its potential use in treating cognitive deficits associated with neurodegenerative diseases.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of piperidine derivatives, including this compound. The results indicated that these compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their utility as therapeutic agents in infectious diseases.

Properties

IUPAC Name

4-propan-2-ylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)8(10)3-5-9-6-4-8;/h7,9-10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHSWFMJUVKFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246632-62-1
Record name 4-(propan-2-yl)piperidin-4-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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